molecular formula C10H13N3O3 B3308826 1-(3-Nitropyridin-2-yl)piperidin-3-ol CAS No. 939986-66-0

1-(3-Nitropyridin-2-yl)piperidin-3-ol

Cat. No.: B3308826
CAS No.: 939986-66-0
M. Wt: 223.23 g/mol
InChI Key: FSZUZUBPJAFQOU-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)piperidin-3-ol is a chemical compound of interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. While specific data for this compound is limited, research on closely related nitropyridinyl heterocycles demonstrates significant potential. For instance, studies show that 1-(3-nitropyridin-2-yl)piperazine derivatives exhibit potent urease inhibitory activity, with some analogs showing IC50 values superior to the standard inhibitor thioueda . Urease is a key virulence factor in pathogens like Helicobacter pylori , and its inhibition is a valuable strategy for treating gastric disorders . The core nitropyridinyl-piperidine structure serves as a key scaffold for such biological activity. The nitro group on the pyridine ring is a strong electron-withdrawing group that makes the adjacent carbon an electrophilic center, facilitating nucleophilic aromatic substitution reactions and making the structure a versatile intermediate for further chemical derivatization . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-8-3-2-6-12(7-8)10-9(13(15)16)4-1-5-11-10/h1,4-5,8,14H,2-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZUZUBPJAFQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288539
Record name 1-(3-Nitro-2-pyridinyl)-3-piperidinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-66-0
Record name 1-(3-Nitro-2-pyridinyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Nitro-2-pyridinyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 1-(3-Nitropyridin-2-yl)piperidin-3-ol

A logical retrosynthetic analysis of the target molecule, this compound, involves the disconnection of the C-N bond between the pyridine (B92270) and piperidine (B6355638) rings. This is a standard strategy for N-aryl piperidine derivatives, especially when the aromatic ring is activated by an electron-withdrawing group. amazonaws.comias.ac.inscitepress.org

This disconnection leads to two key synthons: a piperidin-3-ol nucleophile and a 2-substituted-3-nitropyridine electrophile. The synthetic equivalent for the latter is typically a 2-halopyridine, such as 2-chloro-3-nitropyridine (B167233) , where the halogen at the 2-position serves as a good leaving group. The strong electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic aromatic substitution (SNAr).

The forward synthesis, therefore, involves the reaction of piperidin-3-ol with 2-chloro-3-nitropyridine . guidechem.comguidechem.com This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride formed during the substitution.

Further retrosynthetic analysis of the two main precursors leads to simpler, more readily available starting materials. 2-chloro-3-nitropyridine can be synthesized from precursors like 2-chloropyridine (B119429) or 2-aminopyridine (B139424). google.comPiperidin-3-ol can be prepared through the reduction of 3-hydroxypyridine (B118123) or via various ring-closing strategies. google.comdtic.mil

Strategies for the Synthesis of the 3-Nitropyridine (B142982) Moiety

The formation of the 3-nitropyridine core is a critical step. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution can be challenging.

Direct nitration of pyridine using standard conditions like a mixture of nitric acid and sulfuric acid results in very low yields of 3-nitropyridine, often below 12%. researchgate.netresearchgate.net This is because under strongly acidic conditions, the pyridine nitrogen is protonated, forming the pyridinium (B92312) ion, which is highly deactivated towards electrophilic attack. researchgate.netvaia.com

A more effective method for the synthesis of 3-nitropyridine involves the use of dinitrogen pentoxide (N₂O₅) in the presence of sulfur dioxide or followed by treatment with sodium bisulfite (NaHSO₃). researchgate.netresearchgate.netpsu.edursc.org This procedure can produce 3-nitropyridine in yields as high as 77%. researchgate.netresearchgate.net

The mechanism of this reaction is not a direct electrophilic aromatic substitution. Instead, it proceeds through the following key steps:

Reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium salt. researchgate.netpsu.edursc.org

Nucleophilic attack of the bisulfite ion at the 2- or 4-position of the N-nitropyridinium ring, forming dihydropyridine (B1217469) intermediates. ntnu.no

A subsequent intramolecular rearrangement, specifically a nih.govrsc.org sigmatropic shift, where the nitro group migrates from the nitrogen atom to the C-3 position. researchgate.netrsc.org

Elimination of the sulfite (B76179) group to restore aromaticity and yield 3-nitropyridine. ntnu.no

ReagentsConditionsProductYieldReference(s)
N₂O₅, SO₂/H₂O or NaHSO₃/H₂OAqueous workup3-Nitropyridine77% researchgate.netresearchgate.net
N₂O₅, CH₂Cl₂ or MeNO₂, then NaHSO₃/MeOH/H₂ORoom Temperature3-Nitropyridine- ntnu.no
KNO₃, fuming H₂SO₄350 °C3-Nitropyridine6% ntnu.no

The pyridine ring can be constructed de novo through various cycloaddition and cyclocondensation reactions.

Cycloaddition Reactions:

[4+2] Cycloadditions (Diels-Alder type): Inverse electron-demand Diels-Alder reactions are a powerful tool for pyridine synthesis. acsgcipr.org In this approach, an electron-deficient 1-azadiene (e.g., from a 1,2,4-triazine) reacts with an electron-rich dienophile (like an enamine or ynamine). The initial cycloadduct often extrudes a small stable molecule (e.g., N₂) to form the aromatic pyridine ring. rsc.orgacsgcipr.org

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes with a nitrile offer a direct route to substituted pyridines. nih.govyoutube.com This method allows for the assembly of highly substituted pyridine rings in a single step under the influence of catalysts based on cobalt, rhodium, or other transition metals. nih.gov

Cyclocondensation Reactions: The Hantzsch pyridine synthesis and its variations are classic examples of cyclocondensation. These reactions typically involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. youtube.com More generally, 1,5-dicarbonyl compounds or their synthetic equivalents can react with ammonia to form the pyridine ring. youtube.comyoutube.com These methods are often used for the large-scale industrial production of simple pyridines and picolines. acsgcipr.org

To synthesize the required 2-chloro-3-nitropyridine precursor, regioselective functionalization of a pre-existing pyridine ring is necessary. Direct functionalization of pyridine can be challenging due to competing reactions at the 2-, 3-, and 4-positions. benthamdirect.comthieme-connect.comeurekaselect.comnih.gov

A common route to 2-chloro-3-nitropyridine starts from more readily available pyridine derivatives:

From 2-aminopyridine: 2-aminopyridine can be nitrated to give 2-amino-3-nitropyridine. The resulting amino group can then be converted to a chloro group via a Sandmeyer-type reaction.

From 2-hydroxypyridine (B17775) (pyridin-2-one): Nitration of pyridin-2-ol yields 3-nitro-2-pyridone. guidechem.com The resulting pyridone can then be chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford 2-chloro-3-nitropyridine. guidechem.comgoogle.com A two-step synthesis starting from pyridin-2-ol has been reported, involving nitration followed by chlorination with thionyl chloride. guidechem.com

The presence of the nitro group at the 3-position makes the 2-position highly electrophilic and susceptible to nucleophilic attack, which is the key to the final step in the synthesis of the target molecule. nih.gov

Strategies for the Synthesis of the Piperidin-3-ol Moiety

The piperidin-3-ol scaffold is a common structural motif. Its synthesis can be achieved through the reduction of pyridine precursors or by constructing the ring from acyclic starting materials.

Several modern synthetic methods are available for the construction of the piperidine ring.

Ring-Closing Metathesis (RCM): RCM is a powerful reaction for the formation of cyclic olefins, including nitrogen heterocycles. researchgate.netbiu.ac.ilsemanticscholar.org The synthesis starts with a suitably protected acyclic diene-containing amine. Treatment with a ruthenium-based catalyst (e.g., Grubbs catalyst) initiates the ring-closing metathesis to form a tetrahydropyridine (B1245486) intermediate. Subsequent reduction of the double bond yields the saturated piperidine ring. This method has been applied to the asymmetric synthesis of 4-substituted 3-aminopiperidines and can be adapted for piperidin-3-ol synthesis. acs.org

Reductive Amination: Intramolecular reductive amination is a widely used method for forming cyclic amines. nih.govresearchgate.net This can be achieved through a one-pot reaction of a dicarbonyl compound with an amine, or by the cyclization of an amino-aldehyde or amino-ketone. For instance, the reductive amination of a 1,5-dicarbonyl compound with ammonia or a primary amine, followed by reduction of the intermediate imine or enamine, leads to the piperidine ring. beilstein-journals.org Iron-catalyzed reductive amination of ω-amino fatty acids has also been developed for piperidine synthesis. nih.gov

Other Cyclization Strategies: Other methods include intramolecular Michael additions, radical cyclizations, and various metal-catalyzed cyclizations of amino-alkenes or amino-alkynes. nih.gov The hydrogenation of 3-hydroxypyridine using catalysts like rhodium or ruthenium is also a direct route to piperidin-3-ol. nih.gov

MethodPrecursor TypeKey ReagentsProduct TypeReference(s)
Ring-Closing MetathesisAcyclic diene-amineGrubbs Catalyst (Ru-based)Tetrahydropyridine biu.ac.ilsemanticscholar.orgacs.org
Reductive Amination1,5-Dicarbonyl compoundAmine, Reducing Agent (e.g., NaBH₃CN, H₂/Pd)Piperidine nih.govresearchgate.nettandfonline.com
Hydrogenation3-HydroxypyridineH₂, Rh or Ru catalystPiperidin-3-ol nih.gov
Electroreductive CyclizationImine and dihaloalkaneElectric currentPiperidine beilstein-journals.org

Stereoselective Hydroxylation and Derivatization

The introduction of a hydroxyl group at the C3 position of the piperidine ring with stereocontrol is a critical step. One advanced strategy involves the stereoselective epoxidation of tetrahydropyridine precursors. nih.gov For these substrates, which contain a basic amino group, N-oxide formation is a potential side reaction. To circumvent this, acids can be added to protonate the nitrogen, which not only protects the amine but can also direct the epoxidation via hydrogen bonding to achieve high diastereoselectivity. nih.gov Subsequent nucleophilic ring-opening of the resulting epoxide provides a versatile method for introducing various functionalities, including the desired hydroxyl group, within a piperidinol framework. nih.gov

Alternative methods include the diastereoselective dihydroxylation of unsaturated piperidine rings. whiterose.ac.uk The stereochemical outcome of such reactions can be influenced by the choice of reagents. For instance, Upjohn (OsO₄/NMO) and Donohoe (OsO₄/TMEDA) conditions can provide complementary diastereoselectivity, although this is highly dependent on the substitution pattern of the piperidine ring. whiterose.ac.uk Chemo-enzymatic strategies, such as using hydroxylase enzymes for C-H oxidation, also present a modern approach to introduce hydroxyl groups stereoselectively onto piperidine frameworks. chemistryviews.org

Reduction of Piperidinone Intermediates

A common and highly effective pathway to 3-hydroxypiperidine (B146073) derivatives is the stereoselective reduction of a corresponding N-protected piperidin-3-one (B1582230) intermediate. chemicalbook.com Biocatalysis, in particular, has emerged as a powerful tool for this transformation. The asymmetric reduction of N-Boc-3-piperidone using ketoreductases (KREDs) can produce (S)-N-Boc-3-hydroxypiperidine with high conversion rates and excellent optical purity. mdpi.com

These enzymatic systems often require a cofactor, such as NADP⁺, which is regenerated in situ. This can be achieved by using a coupled enzyme system, for example, by co-expressing the ketoreductase with glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the cofactor. mdpi.com Studies have shown that optimizing the expression strategy and reaction conditions for these biocatalysts can lead to conversion and optical purity values exceeding 99%. mdpi.com

Below is a table illustrating the efficiency of different biocatalyst preparations in the asymmetric reduction of N-Boc-3-piperidone.

Table 1: Biocatalytic Reduction of N-Boc-3-piperidone Data based on findings from studies on ketoreductase-catalyzed reactions. mdpi.com

Biocatalyst PreparationSubstrate Concentration (g/L)Reaction Time (h)Conversion (%)Optical Purity (ee, %)
Whole Cells (Co-expression)10012>99>99
Cell-Free Extract (Co-expression)1008>99>99
Whole Cells (Mono-expression mix)1001295.2>99
Cell-Free Extract (Mono-expression mix)1001098.5>99

Besides biocatalysis, traditional chemical reduction methods can be employed, although they may offer less stereoselectivity without chiral auxiliaries or catalysts. nih.govdtic.mil

Coupling Methodologies for N-Alkylation to Construct the Full Scaffold

Once the chiral 3-hydroxypiperidine fragment is obtained, the final step is its attachment to the 3-nitropyridine ring via N-alkylation. This is typically achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-N bond in this synthesis. youtube.com The reaction involves the attack of the nucleophilic piperidine nitrogen onto an electron-deficient pyridine ring, displacing a leaving group. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the 3-position of the pyridine ring, is crucial as it activates the C2 and C4 positions towards nucleophilic attack. numberanalytics.comresearchgate.net

In the synthesis of this compound, a 2-halo-3-nitropyridine (where the halogen is typically F or Cl) serves as the electrophile. The reaction of 2-halo-3-nitropyridine with 3-hydroxypiperidine proceeds via the addition-elimination mechanism characteristic of SNAr. researchgate.net The choice of solvent and base can significantly influence the reaction's efficiency. nih.govsci-hub.se Aprotic polar solvents like DMSO or NMP are often used to facilitate the reaction. sci-hub.se The reactivity of 2-halopyridines in SNAr reactions can vary depending on the nucleophile and conditions, but for many charge-localized nucleophiles, the order of reactivity is F > Cl > Br > I, as the highly electronegative fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic. sci-hub.se

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile alternative for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction can be used to couple an amine with an aryl halide. In this context, it would involve reacting 3-hydroxypiperidine with a 2-halo-3-nitropyridine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperidine product and regenerate the Pd(0) catalyst. wikipedia.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. researchgate.net Sterically hindered biarylphosphine ligands such as XPhos are often effective. acs.org

Optimization of Synthetic Conditions and Yields

To ensure an efficient and scalable synthesis, optimization of the reaction conditions for the coupling step is essential. This typically involves screening various parameters to maximize yield and purity.

Catalyst and Reagent Screening

For the Buchwald-Hartwig amination, a systematic screening of catalysts, ligands, bases, and solvents is critical for optimization. springernature.comcatsci.com High-throughput experimentation (HTE) techniques are often employed to rapidly evaluate a wide array of conditions. springernature.com The screening process can identify the optimal combination for coupling a specific heterocyclic amine with a given aryl halide. acs.org

For example, a screening protocol might evaluate several palladium precatalysts (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂), a variety of phosphine ligands (e.g., XPhos, t-BuXPhos, TrixiePhos), different bases (e.g., NaOtBu, LiOtBu, Cs₂CO₃), and solvents (e.g., toluene (B28343), dioxane). acs.org The results of such a screen provide crucial data for selecting the most effective system for scale-up.

The following table demonstrates a representative screening matrix for a Buchwald-Hartwig amination reaction.

Table 2: Illustrative Catalyst and Reagent Screening for Buchwald-Hartwig Amination Data is illustrative, based on general optimization studies. acs.orgcatsci.com

EntryPalladium PrecatalystLigandBaseSolventYield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene95
2Pd₂(dba)₃RuPhosNaOtBuToluene88
3[Pd(allyl)Cl]₂XPhosNaOtBuToluene93
4Pd(OAc)₂XPhosNaOtBuToluene75
5Pd₂(dba)₃XPhosK₃PO₄Toluene65
6Pd₂(dba)₃XPhosCs₂CO₃Toluene72
7Pd₂(dba)₃XPhosNaOtBuDioxane91
8Pd₂(dba)₃dppfNaOtBuToluene45

For SNAr reactions, optimization focuses on solvent, base, and temperature to maximize the rate of the desired reaction while minimizing potential side reactions, such as the displacement of the nitro group or degradation of starting materials. nih.govrsc.org

Solvent Effects and Temperature Control

The synthesis of this compound, a substituted nitropyridine, is highly dependent on the careful control of solvent and temperature to ensure optimal yield and purity. The crucial step in its synthesis is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and piperidin-3-ol.

Solvent Selection: The choice of solvent is critical in facilitating the SNAr reaction. Aprotic polar solvents are generally preferred as they can solvate the cation while leaving the nucleophile relatively free, thus enhancing its reactivity. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed for similar reactions. For instance, in the synthesis of related 2-substituted 3-nitropyridines, DMF is often used as the solvent, with reactions typically heated to ensure a reasonable reaction rate. nih.gov The use of a non-polar solvent like toluene is also a possibility, often in conjunction with a phase-transfer catalyst to facilitate the reaction between the polar and non-polar reactants. ntnu.no

Temperature Control: Temperature plays a significant role in the rate and selectivity of the reaction. The reaction of 2-chloro-3-nitropyridine with an amine nucleophile is typically conducted at elevated temperatures to overcome the activation energy barrier. For related amination reactions of nitropyridines, temperatures can range from room temperature to reflux, depending on the reactivity of the specific substrates. ntnu.no For example, the reaction of 3-nitropyridine with ammonia in a DMSO/water mixture is carried out at room temperature. ntnu.no In contrast, reactions involving less reactive nucleophiles or substrates may require heating, such as the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with thiols in DMF at 60°C. nih.gov For the synthesis of this compound, a systematic study of the temperature profile would be necessary to optimize the yield and minimize the formation of by-products.

The following table summarizes the typical solvent and temperature conditions used in the synthesis of related nitropyridine derivatives, which can be extrapolated for the synthesis of the target compound.

Reactant 1Reactant 2SolventTemperatureProductReference
3-NitropyridineAmmoniaDMSO/water (3:1)Room Temperature2-Amino-5-nitropyridine ntnu.no
2-Methyl-3,5-dinitropyridineBenzylthiolDMF60°C3-(Benzylsulfanyl)-2-methyl-5-nitropyridine nih.gov
2-Methyl-3-nitropyridineAromatic AldehydeTolueneReflux2-Arylvinyl-3-nitropyridine nih.gov

Purity Enhancement and Isolation Techniques

Following the synthesis of this compound, a robust purification strategy is essential to isolate the compound in high purity. The crude reaction mixture typically contains the desired product, unreacted starting materials, and various by-products.

Initial Work-up: The initial work-up procedure often involves quenching the reaction with water and extracting the product into an organic solvent. The choice of extraction solvent depends on the polarity of the product. For a moderately polar compound like this compound, solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are suitable. The organic layer is then washed with brine to remove residual water and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. google.com

Chromatographic Purification: Column chromatography is the most common method for purifying nitropyridine derivatives. nih.gov Silica gel is the standard stationary phase, and the mobile phase is a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone). The polarity of the eluent is gradually increased to first elute the less polar impurities and then the desired product. Flash chromatography, a modification of column chromatography that uses pressure to speed up the elution, is also frequently used for efficient purification. ntnu.no

Recrystallization: For solid compounds, recrystallization is an effective final purification step to obtain highly pure crystalline material. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. Common recrystallization solvents for polar compounds include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.

The table below outlines common purification techniques used for nitropyridine derivatives.

Purification MethodDescriptionTypical Solvents/Mobile PhasesReference
Column ChromatographySeparation based on polarity using a stationary phase (silica gel) and a liquid mobile phase.Hexane/Ethyl Acetate, Dichloromethane nih.govntnu.no
Flash ChromatographyA rapid form of column chromatography using pressure to increase flow rate.Dichloromethane ntnu.no
RecrystallizationPurification of solids based on differences in solubility with temperature.Ethanol, Ethyl Acetate/Hexane nih.gov

Synthesis of Diastereomeric and Enantiomeric Forms for Stereochemical Studies

The presence of a chiral center at the 3-position of the piperidine ring in this compound means that it can exist as a pair of enantiomers, (R)- and (S)-1-(3-nitropyridin-2-yl)piperidin-3-ol. The synthesis and separation of these stereoisomers are crucial for studying their distinct biological activities and stereochemical properties.

Diastereomeric Salt Resolution: A classical method for separating enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic mixture of this compound with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid, mandelic acid, or their derivatives), to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. nih.govnih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. Semi-preparative HPLC can be used to isolate gram quantities of pure enantiomers. nih.gov

Asymmetric Synthesis: An alternative to resolution is the direct synthesis of a single enantiomer, known as asymmetric synthesis. This can be achieved by using a chiral starting material or a chiral catalyst. For instance, starting the synthesis with an enantiomerically pure form of piperidin-3-ol would lead to the corresponding enantiomer of the final product.

The following table summarizes methods for obtaining stereochemically pure forms of piperidine derivatives.

MethodDescriptionKey Reagents/TechniquesReference
Diastereomeric Salt ResolutionFormation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility.Chiral acids (e.g., (R)-O-acetyl mandelic acid) researchgate.net
Chiral HPLCChromatographic separation of enantiomers using a chiral stationary phase.Chiral columns nih.govnih.gov
Asymmetric SynthesisDirect synthesis of a single enantiomer using chiral starting materials or catalysts.Enantiomerically pure starting materialsN/A

Preparation of Structurally Related Analogues for Comparative Analyses

To understand the structure-activity relationship (SAR), it is often necessary to synthesize a series of structurally related analogues of the lead compound, this compound. This involves systematically modifying different parts of the molecule and evaluating the effect of these changes on its properties.

Modification of the Piperidine Ring: Analogues can be prepared by introducing substituents at different positions of the piperidine ring. For example, alkyl or aryl groups could be introduced at the nitrogen atom or other available positions. The hydroxyl group at the 3-position can be replaced with other functional groups, such as an amino group or a halogen, to probe the importance of this hydrogen-bonding moiety.

Modification of the Nitropyridine Ring: The electronic properties of the pyridine ring can be modulated by introducing different substituents. For instance, the nitro group could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, amino) to study their effect. The position of the nitro group can also be varied.

The synthesis of these analogues would generally follow similar synthetic strategies as the parent compound, with appropriate modifications to the starting materials and reaction conditions. For example, the synthesis of 2-arylvinyl-3-nitropyridines involves the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes. nih.gov Similarly, various substituted piperidines can be used in the initial SNAr reaction to generate a library of analogues. nih.gov

The table below lists some examples of compound classes that represent structurally related analogues.

Compound ClassDescriptionSynthetic ApproachReference
2-Arylvinyl-3-nitropyridinesAnalogues with a modified substituent at the 2-position of the pyridine ring.Condensation of 2-methyl-3-nitropyridines with aldehydes. nih.gov
3-Phenoxypropyl Piperidine AnaloguesAnalogues with modifications to the substituent on the piperidine nitrogen.Reaction of piperidine derivatives with substituted phenoxypropyl halides. nih.gov
Substituted 3-Aminopiperidin-4-olsAnalogues with different substitution patterns and functional groups on the piperidine ring.Ring-opening of epoxides with amines. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the unambiguous elucidation of the 1-(3-nitropyridin-2-yl)piperidin-3-ol structure. Through a series of one- and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, providing a detailed map of the molecular architecture.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the 3-nitropyridine (B142982) and piperidin-3-ol moieties. The chemical shifts are heavily influenced by the electronic environment of each nucleus. The strongly electron-withdrawing nitro group significantly deshields the adjacent protons and carbons on the pyridine (B92270) ring. Conversely, the piperidine (B6355638) ring, being an amino substituent, donates electron density to the pyridine ring, influencing the chemical shifts.

¹H NMR: The pyridine ring is expected to show three signals in the aromatic region. The proton at the C-6 position (H-6), being ortho to the piperidine substituent, would appear as a doublet of doublets. The H-4 proton, positioned between the nitro group and the ring nitrogen, is expected to be the most deshielded aromatic proton. chemicalbook.com The hydroxyl proton (3-OH) signal would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration due to hydrogen bonding. Protons on the piperidine ring will appear in the aliphatic region, with the proton at C-3 (H-3) being deshielded by the adjacent hydroxyl group.

¹³C NMR: The carbon atoms of the pyridine ring are expected to be significantly deshielded, particularly C-2 and C-3, due to the attachment of the piperidine and nitro groups, respectively. The piperidine carbons would resonate in the aliphatic region, with C-3 experiencing a downfield shift due to the hydroxyl group's electronegativity. libretexts.org

The following tables provide the predicted chemical shifts (δ) in ppm for the protons and carbons of the molecule, based on data from analogous structures. chemicalbook.comlibretexts.orgchemicalbook.comrsc.org

Predicted ¹H NMR Chemical Shifts

Proton Predicted δ (ppm) Multiplicity Justification
H-4 (Pyridine) 8.5 - 8.7 dd Deshielded by adjacent ring nitrogen and ortho nitro group.
H-6 (Pyridine) 8.2 - 8.4 dd Deshielded by ring nitrogen.
H-5 (Pyridine) 7.2 - 7.4 dd Least deshielded pyridine proton.
H-3 (Piperidine) 3.8 - 4.1 m Deshielded by the adjacent -OH group.
H-2eq, H-6eq (Piperidine) 3.5 - 3.8 m Deshielded by attachment to the pyridine ring.
3-OH 2.5 - 5.0 br s Chemical shift is variable, dependent on H-bonding. libretexts.org
H-2ax, H-6ax (Piperidine) 2.9 - 3.2 m Shielded relative to equatorial protons.

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) Justification
C-2 (Pyridine) 155 - 158 Attached to electronegative nitrogen and substituted with piperidine.
C-3 (Pyridine) 148 - 152 Attached to the electron-withdrawing nitro group.
C-5 (Pyridine) 135 - 138 Aromatic carbon adjacent to the nitro-substituted carbon.
C-4 (Pyridine) 128 - 132 Aromatic methine carbon.
C-6 (Pyridine) 118 - 122 Aromatic methine carbon.
C-3 (Piperidine) 65 - 70 Carbon bearing the hydroxyl group. scispace.com
C-2, C-6 (Piperidine) 50 - 55 Carbons adjacent to the ring nitrogen.
C-5 (Piperidine) 30 - 35 Aliphatic carbon.

To confirm the assignments from 1D NMR and establish the complete bonding network, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. Key correlations would be observed between adjacent protons on the pyridine ring (H-4 with H-5, H-5 with H-6) and throughout the piperidine ring's aliphatic spin system (H-2 with H-3, H-3 with H-4, H-4 with H-5, H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on the already determined proton assignments. For example, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~68 ppm, confirming their assignment as H-3 and C-3 of the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) ¹H-¹³C correlations, which helps to piece the molecular fragments together. The key correlation for this molecule would be between the piperidine protons H-2 and/or H-6 and the pyridine carbon C-2, definitively confirming the point of attachment between the two ring systems. Other important correlations would include those from the pyridine proton H-4 to carbons C-2, C-3, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining the molecule's three-dimensional structure and preferred conformation, as discussed in the next section. researchgate.net

The stereochemistry and preferred conformation of the piperidine ring, as well as the relative orientation of the two rings, can be determined by analyzing proton-proton coupling constants (³J_HH) and Nuclear Overhauser Effect (NOE) data.

The piperidine ring is expected to adopt a stable chair conformation. ias.ac.in The hydroxyl group at the C-3 position can exist in either an axial or equatorial orientation. The magnitude of the coupling constants for the H-3 proton with the adjacent H-2 and H-4 protons can distinguish between these possibilities. A large coupling constant (typically 8-12 Hz) indicates a diaxial relationship between protons, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. ias.ac.in By analyzing the splitting pattern of H-3, the preferred orientation of the hydroxyl group can be established.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy provides a molecular fingerprint, offering direct information on the functional groups and bonding within the molecule.

The FT-IR and Raman spectra of this compound would be rich with characteristic absorption bands corresponding to its constituent parts.

Hydroxyl Group (-OH): A prominent, broad absorption band is expected in the FT-IR spectrum between 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. libretexts.orgnih.gov Its broadness is a clear indicator of hydrogen bonding. The C-O stretching vibration should appear in the 1050-1150 cm⁻¹ region.

Nitro Group (-NO₂): This group gives rise to two very strong and characteristic stretching vibrations in the FT-IR spectrum. spectroscopyonline.com The asymmetric stretch (ν_as(NO₂)) is typically found between 1550-1475 cm⁻¹, and the symmetric stretch (ν_s(NO₂)) appears between 1360-1290 cm⁻¹. orgchemboulder.comresearchgate.net These intense bands are often diagnostic for the presence of a nitro group.

Pyridine Ring: The aromatic ring will exhibit several characteristic bands. C=C and C=N stretching vibrations are expected in the 1610-1430 cm⁻¹ region. researchgate.netnih.gov Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Piperidine Ring: The saturated ring will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The CH₂ scissoring and wagging deformations occur in the 1470-1260 cm⁻¹ range, while C-N stretching vibrations are typically found between 1250-1020 cm⁻¹. researchgate.netnih.gov

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR) Comments
O-H stretch 3200 - 3600 Strong, Broad Position and shape are highly sensitive to hydrogen bonding. researchgate.net
Aromatic C-H stretch 3000 - 3100 Medium Characteristic of the pyridine ring.
Aliphatic C-H stretch 2850 - 2960 Medium-Strong Characteristic of the piperidine ring.
Asymmetric NO₂ stretch 1530 - 1550 Very Strong Diagnostic for aromatic nitro compounds. spectroscopyonline.com
Pyridine Ring (C=C, C=N) stretch 1430 - 1610 Medium-Strong Multiple bands expected. nih.gov
Symmetric NO₂ stretch 1340 - 1360 Very Strong Diagnostic for aromatic nitro compounds. spectroscopyonline.comorgchemboulder.com
C-O stretch 1050 - 1150 Medium-Strong Associated with the secondary alcohol.

The position and shape of the O-H stretching band in the FT-IR spectrum are powerful probes of hydrogen bonding. In a dilute, non-polar solvent, where intermolecular interactions are minimized, a sharper band around 3600-3650 cm⁻¹ for a "free" hydroxyl group might be observed. libretexts.org

However, in the solid state or in polar solvents, extensive hydrogen bonding is expected. This can occur in two ways:

Intermolecular Hydrogen Bonding: The hydroxyl group of one molecule can act as a hydrogen bond donor to an acceptor site on a neighboring molecule. Potential acceptor sites include the nitrogen of the pyridine ring, the oxygen atoms of the nitro group, or the oxygen of another hydroxyl group. This type of interaction leads to the formation of dimers or polymeric chains and results in a significant broadening and red-shifting (to lower wavenumbers, ~3200-3400 cm⁻¹) of the O-H stretching band. nih.gov

Intramolecular Hydrogen Bonding: A hydrogen bond may form within a single molecule. A plausible intramolecular bond could exist between the hydroxyl proton and the nitrogen atom of the pyridine ring, forming a stable six-membered ring structure. nih.govrsc.org Such an interaction would also cause a red-shift in the O-H frequency, but the resulting band might be less broad than that from extensive intermolecular bonding and would be less dependent on concentration.

By comparing the FT-IR spectra recorded under different conditions (e.g., solid-state vs. dilute solution), the dominant type of hydrogen bonding can be elucidated, providing critical insight into the compound's solid-state packing and solution behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Specific experimental UV-Vis absorption data for this compound, including details on absorption maxima (λmax), molar absorptivity (ε), and the electronic transitions involved, are not available in published literature.

Mass Spectrometry (High-Resolution) for Accurate Molecular Formula Confirmation and Fragmentation Pathway Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which would confirm the exact molecular formula (C10H13N3O3) through accurate mass measurement, is not publicly documented. Consequently, an analysis of its specific fragmentation pathways cannot be provided.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

There is no published X-ray crystal structure for this compound in crystallographic databases. As a result, the following detailed analyses, which are dependent on such data, cannot be performed:

Mapping of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking) in the Crystal Lattice

Without this foundational experimental data, a fact-based article meeting the user's specific requirements cannot be constructed.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For 1-(3-Nitropyridin-2-yl)piperidin-3-ol, DFT calculations provide a detailed picture of its behavior at the electronic level.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, this involves finding the minimum energy conformation of the piperidinol ring and its orientation relative to the nitropyridine moiety. The piperidine (B6355638) ring typically adopts a chair conformation, which is the most stable arrangement. The hydroxyl and nitropyridine substituents can exist in either axial or equatorial positions. DFT calculations can precisely determine the energy differences between these conformers, revealing the most probable structure of the molecule.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the oxygen of the hydroxyl group, while the LUMO is anticipated to be concentrated on the electron-deficient nitropyridine ring, particularly the nitro group.

Table 1: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In the MEP map of this compound, the regions around the oxygen atoms of the nitro group and the hydroxyl group are expected to show negative potential (red and yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the piperidine ring and the pyridine (B92270) ring are likely to exhibit positive potential (blue), suggesting they are prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis offers a detailed understanding of the bonding and electronic interactions within a molecule. It can quantify the charge transfer between different parts of the molecule and identify hyperconjugative interactions, which contribute to molecular stability. In this compound, NBO analysis would likely reveal significant intramolecular charge transfer from the piperidinol moiety to the nitropyridine ring, a consequence of the electron-withdrawing nature of the nitro group.

DFT calculations can accurately predict various spectroscopic parameters. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths can be calculated and compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, predicted spectra would show characteristic signals for the protons and carbons of the piperidine and pyridine rings, as well as vibrational modes associated with the nitro and hydroxyl groups.

Table 2: Predicted Spectroscopic Data

Spectrum Key Predicted Peaks
¹H NMR Data not available
¹³C NMR Data not available
IR Data not available

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, interactions with solvent molecules, and other dynamic processes. For this compound, MD simulations could be used to study its behavior in different solvent environments and to explore its conformational flexibility in greater detail.

Conformational Dynamics and Flexibility in Solution Environments

Molecular dynamics (MD) simulations are a primary tool for exploring the conformational landscape of a molecule in a realistic solvent environment. nih.gov These simulations model the movements of atoms over time, revealing the molecule's flexibility and preferred shapes in solution.

For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with explicit water molecules (e.g., TIP3P model) and neutralizing ions to mimic physiological conditions. nih.gov The system is first subjected to energy minimization to remove any unfavorable atomic clashes. Following this, the simulation is run for a duration ranging from nanoseconds to microseconds, during which the positions and velocities of all atoms are calculated by integrating Newton's equations of motion. mdpi.com

Analysis of the resulting trajectory would reveal the dynamic behavior of the molecule's key structural features:

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation. MD simulations can quantify the stability of this conformation and explore the possibility and frequency of ring-flipping to alternative chair or boat/twist-boat conformations.

Rotatable Bonds: The simulation would track the rotation around the C-N bond connecting the pyridine and piperidine rings and the C-O bond of the hydroxyl group. This reveals the preferred orientations of these substituents relative to each other and the steric and electronic factors governing their flexibility.

Ligand-Protein Interaction Simulations (without clinical implications, focusing on binding dynamics and stability)

Once a potential binding pose of this compound within a biological macromolecule is predicted (e.g., via molecular docking), MD simulations are employed to assess the stability and dynamics of this ligand-protein complex. nih.gov These simulations provide a more realistic view of the binding event than static docking poses by incorporating the flexibility of both the ligand and the protein.

The simulation of the complex, solvated in water, allows for the analysis of several key parameters:

Binding Pose Stability: The root-mean-square deviation (RMSD) of the ligand's atoms relative to its initial docked position is monitored throughout the simulation. A low and stable RMSD value suggests that the binding pose is stable, whereas large fluctuations or a steady increase in RMSD may indicate an unstable or transient interaction. mdpi.com

Interaction Persistence: The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose are tracked over time. MD simulations can determine the percentage of simulation time that a particular hydrogen bond is maintained, providing a measure of its strength and importance for the binding. researchgate.net Water-bridged interactions, where a water molecule mediates the connection between the ligand and protein, can also be identified and quantified. researchgate.net

These simulations offer a detailed understanding of the dynamic interplay between the ligand and its target, highlighting the key residues and interactions that contribute to the stability of the complex. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. rdd.edu.iq This method explores various possible orientations and conformations of the ligand within the target's binding site and uses a scoring function to estimate the strength of the interaction, often expressed as a binding energy. nih.gov

Prediction of Preferred Binding Modes with Selected Biological Macromolecules (e.g., enzymes, receptors, nucleic acids)

For this compound, docking studies could be performed against a variety of relevant biological targets. Given the prevalence of piperidine and pyridine scaffolds in medicinal chemistry, potential targets could include kinases, G protein-coupled receptors (GPCRs) like dopamine or sigma receptors, and bacterial enzymes. nih.govsemanticscholar.orgnih.govmdpi.com

The process involves:

Preparation of Structures: A high-resolution 3D structure of the target macromolecule is obtained, typically from a repository like the Protein Data Bank (PDB). nih.gov The structure of this compound is built and optimized to find its lowest energy conformation.

Defining the Binding Site: The region on the macromolecule where the ligand is expected to bind is defined. This is often a known active site or an allosteric pocket.

Docking Simulation: A docking algorithm systematically places the ligand in the defined binding site in numerous different orientations and conformations.

Scoring and Ranking: Each generated pose is evaluated using a scoring function that approximates the binding free energy. The poses are then ranked, with the top-ranked pose representing the most probable binding mode.

The predicted binding mode reveals the specific orientation of the ligand and highlights which parts of the molecule are positioned to interact with residues in the binding pocket.

Energetic Analysis of Predicted Binding Poses and Key Intermolecular Interactions

The primary output of a docking study is the predicted binding energy, which provides a quantitative estimate of binding affinity. A more negative value typically indicates a more favorable interaction. Beyond this single score, a detailed analysis of the best-ranked binding pose is crucial for understanding the molecular basis of the interaction. nih.gov

This analysis identifies all significant non-covalent interactions between this compound and the amino acid residues of the target protein. These interactions can include:

Hydrogen Bonds: The hydroxyl group (-OH) on the piperidine ring and the oxygen atoms of the nitro group (-NO2) are potential hydrogen bond donors and acceptors, respectively. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

Salt Bridges: If the piperidine nitrogen becomes protonated, it can form a strong electrostatic interaction (a salt bridge) with negatively charged residues like aspartate or glutamate. nih.gov

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The aliphatic piperidine ring and parts of the pyridine ring can form favorable hydrophobic contacts with nonpolar residues.

The following interactive table illustrates the type of data that would be generated from an energetic analysis of a hypothetical docking pose.

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondHydroxyl (-OH)Asp1102.8
Hydrogen BondNitro (-NO2)Ser1523.1
π-π StackingPyridine RingPhe2503.5
Salt BridgePiperidine (N+)Asp1103.2
HydrophobicPiperidine RingVal653.9

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results.

Reactivity Descriptors and Reaction Pathway Modeling

Computational methods based on quantum mechanics, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties and chemical reactivity of a molecule. researchgate.net

Computation of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Global and local reactivity descriptors derived from DFT calculations can predict how this compound is likely to behave in a chemical reaction. These descriptors are calculated based on the energies and distributions of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronic Chemical Potential (μ): Relates to the molecule's tendency to lose electrons.

Global Electrophilicity Index (ω): Quantifies the molecule's ability to accept electrons, indicating its electrophilic character.

Local Descriptors , such as Fukui functions, pinpoint the most reactive sites within the molecule. The Fukui function indicates the change in electron density at a specific atom when the total number of electrons in the molecule changes. This allows for the identification of:

Sites for Nucleophilic Attack: Regions where the molecule is most likely to accept electrons.

Sites for Electrophilic Attack: Regions where the molecule is most likely to donate electrons.

Sites for Radical Attack: Regions susceptible to attack by radicals.

For this compound, these calculations would likely identify the electron-deficient pyridine ring, influenced by the nitro group, as a primary site for nucleophilic attack, while other parts of the molecule would be more susceptible to electrophilic attack.

The following table presents an example of the kind of data generated from a DFT analysis.

DescriptorCalculated Value (Arbitrary Units)Interpretation
HOMO Energy-6.5 eVEnergy of the highest energy electrons
LUMO Energy-2.1 eVEnergy of the lowest available electron orbital
Energy Gap (ΔE)4.4 eVRelates to chemical stability
Electrophilicity Index (ω)2.2Indicates a moderate electrophilic nature

Note: The data in this table is for illustrative purposes only and does not represent actual computational results.

Theoretical Prediction of Chemical Transformations and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity and potential chemical transformations of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to model reaction mechanisms, calculate energy barriers, and analyze electronic properties to forecast the compound's behavior under various conditions. These theoretical investigations offer critical insights into the molecule's formation and its subsequent reactivity.

Mechanism of Formation: Nucleophilic Aromatic Substitution (SNAr)

The most probable synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-3-nitropyridine (e.g., 2-chloro-3-nitropyridine) and 3-hydroxypiperidine (B146073). Computational studies on analogous systems, such as the reaction of dinitropyridines with piperidine, provide a detailed model for this transformation researchgate.net.

The reaction mechanism is predicted to proceed through a two-step process involving the formation of a Meisenheimer complex. The electron-withdrawing nitro group (–NO₂) at the C3 position of the pyridine ring is crucial, as it activates the ring for nucleophilic attack by withdrawing electron density, particularly from the ortho (C2) and para (C4) positions researchgate.netresearchgate.net. This makes the C2 carbon highly electrophilic and susceptible to attack by the secondary amine of 3-hydroxypiperidine.

DFT calculations can elucidate the energetics of this pathway:

Formation of the Meisenheimer Complex: The nucleophilic nitrogen of 3-hydroxypiperidine attacks the electron-deficient C2 carbon of the pyridine ring, breaking the aromaticity and forming a stabilized anionic intermediate known as a Meisenheimer complex.

Decomposition of the Intermediate: The leaving group (e.g., a chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

Below is an illustrative data table representing the kind of energetic data that would be calculated using DFT to analyze this reaction pathway.

Reaction StepDescriptionCalculated Activation Energy (ΔE) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
Step 1 (Uncatalyzed)Formation of Meisenheimer Complex15.2-5.8
Step 2 (Uncatalyzed)Decomposition of Meisenheimer Complex (Rate-Determining)28.5-7.1
Step 1 (Base-Catalyzed)Formation of Meisenheimer Complex (Rate-Determining)14.8-5.8
Step 2 (Base-Catalyzed)Decomposition of Meisenheimer Complex12.5-7.1

Note: The data in this table is hypothetical and serves to illustrate typical computational findings for SNAr reactions based on analogous systems. researchgate.net

Predicted Reactivity and Subsequent Transformations

Beyond its formation, computational methods can predict other likely chemical transformations of this compound by examining its functional groups.

Nitro Group Reduction: The nitro group is readily reducible. Theoretical studies predict that this transformation proceeds in a stepwise manner, involving nitroso and hydroxylamino intermediates before yielding the corresponding amine, 2-(3-aminopyridin-2-yl)piperidin-3-ol nih.gov. This transformation is significant as it dramatically alters the electronic properties of the pyridine ring. The Hammett equation predicts the substituent effect changes from strongly electron-withdrawing (NO₂, σp = +0.78) to strongly electron-donating (NH₂, σp = -0.66), which would fundamentally change the molecule's reactivity in further reactions nih.gov.

Oxidation of the Hydroxyl Group: The secondary alcohol on the piperidine ring is a site for oxidation. Computational models can be used to explore potential mechanisms, such as those involving hydrogen atom abstraction or β-hydride elimination nih.govnih.gov. These calculations can predict the activation barriers for different oxidizing agents and conditions, helping to determine the feasibility of converting the hydroxyl group into a ketone, yielding 1-(3-nitropyridin-2-yl)piperidin-3-one.

Frontier Molecular Orbital (FMO) Analysis: FMO theory is a powerful predictive tool in computational chemistry. By calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the most likely sites for electrophilic and nucleophilic attack.

LUMO: The LUMO is typically localized over the nitropyridine ring, particularly on the carbon atoms ortho and para to the nitro group. A low LUMO energy indicates a high susceptibility to nucleophilic attack, which is consistent with the SNAr formation mechanism chemrxiv.org.

HOMO: The HOMO is often distributed over the piperidine ring and the nitrogen atom of the amino group (if the nitro group were reduced). This indicates these are the most probable sites for electrophilic attack.

An analysis of local reactivity descriptors, such as the molecular electrostatic potential (ESP), can further refine these predictions, identifying specific atoms most susceptible to attack chemrxiv.org.

The following table provides representative data from a theoretical FMO and ESP analysis, illustrating how these descriptors predict reactivity.

DescriptorRegion of MoleculeCalculated Value (Illustrative)Predicted Chemical Implication
ELUMONitropyridine Ring-2.5 eVSusceptible to nucleophilic attack. chemrxiv.org
EHOMOPiperidine Ring N-atom-7.8 eVSite of protonation or reaction with electrophiles.
ESPmax (Positive)C2-carbon of Pyridine Ring+35 kcal/molMost electrophilic center, confirming the site for SNAr. chemrxiv.org
ESPmin (Negative)Oxygen atoms of Nitro Group-55 kcal/molSite for interaction with Lewis acids or hydrogen bonding.

Note: The data in this table is hypothetical, intended to represent the output of computational analyses.

Molecular Interactions with Biological Systems in Vitro and in Silico Mechanistic Studies

In Vitro Enzyme and Receptor Binding/Modulation Studies (Molecular Level)

While no enzyme inhibition data exists for 1-(3-Nitropyridin-2-yl)piperidin-3-ol, extensive research has been conducted on the closely related analog, 1-(3-nitropyridin-2-yl)piperazine , particularly as an inhibitor of urease.

Urease Inhibition: Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea, a process critical for the survival of certain pathogens like Helicobacter pylori in the acidic environment of the stomach. nih.gov Inhibition of this enzyme is a key strategy for treating infections caused by such pathogens. nih.gov

Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as potent urease inhibitors. nih.govmdpi.com In these studies, the core structure, consisting of the 3-nitropyridine (B142982) ring linked to a piperazine, serves as a scaffold for further modification. Various aryl acetamides and propioamides are attached to the second nitrogen of the piperazine ring to enhance binding and inhibitory activity. nih.gov

In vitro inhibition assays against jack bean urease revealed that several of these derivatives exhibit significantly greater potency than the standard inhibitor, thiourea. nih.govmdpi.com For instance, two of the most active inhibitors from one study, compounds 5b and 7e , displayed IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to an IC₅₀ of 23.2 ± 11.0 µM for thiourea. nih.gov The precursor compound, 1-(3-nitropyridin-2-yl)piperazine, also showed notable activity with an IC₅₀ value of 3.90 ± 1.91 µM. nih.gov

In silico molecular docking studies suggest that these potent inhibitors form favorable interactions within the active site of the urease enzyme. The calculated binding energies for the most active compounds were significantly lower (-8.0 to -8.1 kcal/mol) than that of thiourea (-2.8 kcal/mol), indicating a more stable enzyme-inhibitor complex. nih.gov

Interactive Data Table: Urease Inhibition by 1-(3-Nitropyridin-2-yl)piperazine Analogs
CompoundDescriptionIC₅₀ (µM)Binding Energy (kcal/mol)
Compound 5b Derivative of 1-(3-nitropyridin-2-yl)piperazine2.0 ± 0.73-8.0
Compound 7e Derivative of 1-(3-nitropyridin-2-yl)piperazine2.24 ± 1.63-8.1
Parent Compound 1-(3-Nitropyridin-2-yl)piperazine3.90 ± 1.91-6.1
Thiourea Standard Inhibitor23.2 ± 11.0-2.8

Direct ligand-receptor binding studies for this compound are not available. However, research on other molecules containing the piperidine (B6355638) scaffold demonstrates their ability to interact with various receptors.

For example, a study on piperidine and piperazine derivatives identified compounds with high affinity for both histamine H3 (H₃R) and sigma-1 (σ₁R) receptors. nih.gov The study highlighted that the piperidine moiety was a critical structural element for dual H₃/σ₁ receptor activity. nih.gov In another investigation, 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones, which share the piperidin-3-yl group, demonstrated varying degrees of binding to σ₁, σ₂, and serotonin (5HT₂ₐ, 5HT₂ₑ, and 5HT₃) receptors. nih.gov These findings underscore the versatility of the piperidine scaffold in molecular recognition at different receptor sites, though the specific binding profile is highly dependent on the complete structure of the molecule.

There is no information in the reviewed literature regarding the modulation of protein-protein interactions by this compound or its close structural analogs.

In Vitro Mechanistic Investigations of Cellular Processes (Molecular Focus)

The antioxidant potential of this compound has not been specifically evaluated. Generally, piperidine and pyridine (B92270) derivatives have been investigated for their ability to scavenge free radicals. pensoft.netnih.govmdpi.com For instance, certain pyrimidine acrylamides containing a piperidine moiety were studied for their antioxidant potential, showing moderate activity in DPPH assays and good lipid peroxidation inhibition. mdpi.com However, the presence and position of substituents, such as the nitro group on the pyridine ring, can significantly influence these properties, and no direct data is available for this specific structural combination.

No studies have directly investigated the effect of this compound on biomolecular synthesis. However, the piperidine scaffold is a component of molecules known to interfere with DNA function by targeting DNA gyrase.

DNA Gyrase Interaction: DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to cell death. researchgate.net A study on Mycobacterium abscessus identified a class of piperidine-4-carboxamides as novel inhibitors of DNA gyrase. nih.gov These compounds were shown to cause DNA damage mediated by the gyrase enzyme. nih.gov Furthermore, in silico docking studies have been performed on other novel piperidine analogues to evaluate their potential binding to the DNA gyrase enzyme, with some designs showing strong theoretical binding affinity. researchgate.net These findings suggest that the piperidine ring system can serve as a scaffold for molecules that target and inhibit the function of bacterial DNA gyrase.

Structure-Activity Relationships (SAR) for Molecular Recognition and Modulation (Non-Clinical Context)

The structure-activity relationship (SAR) of this compound is a critical area of investigation for understanding its molecular interactions. Although specific, comprehensive SAR studies on this exact molecule are not extensively documented in publicly available literature, general principles derived from related nitropyridine and piperidine derivatives can provide significant insights. The following sections explore the impact of structural modifications on in vitro binding affinities and the role of stereochemistry in molecular interactions, based on analogous compounds.

Impact of Structural Modifications on In Vitro Binding Affinities and Mechanistic Modulation

Structural modifications to the this compound scaffold can be systematically analyzed by considering the three main components: the 3-nitropyridine ring, the piperidine ring, and the hydroxyl group at the 3-position of the piperidine ring.

Position of the Nitro Group: The placement of the nitro group at the 3-position is significant. This positioning affects the reactivity and the potential for hydrogen bonding and other non-covalent interactions. Studies on other nitropyridine derivatives have shown that the position of the nitro group can dramatically alter biological activity.

Substitution on the Pyridine Ring: The introduction of other substituents on the pyridine ring could modulate activity. For instance, the addition of electron-donating or electron-withdrawing groups at other positions might alter the binding affinity and selectivity for specific biological targets.

The Piperidine Moiety: The piperidine ring provides a three-dimensional scaffold that is prevalent in many biologically active compounds. Its conformation and substitution patterns are key determinants of molecular recognition.

N-Substitution on the Piperidine Ring: The linkage to the 3-nitropyridine at the N-1 position of the piperidine is a defining feature. Modifications at this position, such as replacing the nitropyridine ring with other aromatic or heterocyclic systems, would be expected to have a profound impact on the compound's interaction profile.

Substitution on the Piperidine Ring Carbons: The introduction of substituents on the carbon atoms of the piperidine ring can influence both the potency and selectivity of the molecule. For example, alkyl groups could enhance lipophilicity, potentially leading to different interactions with target proteins.

The 3-Hydroxyl Group: The hydroxyl group at the 3-position of the piperidine ring is a key functional group that can act as both a hydrogen bond donor and acceptor.

Presence and Position of the Hydroxyl Group: The presence of this hydroxyl group is critical for forming specific hydrogen bonds with amino acid residues in a target's binding site. Moving the hydroxyl group to the 4-position, for instance, would alter the geometry of these potential interactions and likely change the binding affinity.

Modification of the Hydroxyl Group: Conversion of the hydroxyl group to an ether or an ester would eliminate its hydrogen bond donating capability and increase lipophilicity, which could lead to a different biological activity profile.

The following table summarizes the anticipated impact of various structural modifications on the in vitro binding affinities of hypothetical analogs of this compound, based on general SAR principles for related compound classes.

Modification SiteStructural ChangeExpected Impact on Binding AffinityRationale
3-Nitropyridine Ring Removal of the nitro groupLikely decreaseThe nitro group is a key electronic feature and potential hydrogen bond acceptor.
Shifting the nitro group to the 5-positionSignificant change (increase or decrease)Alters the electronic distribution and steric profile of the pyridine ring.
Addition of a methyl group at the 4-positionPotential steric hindrance or favorable hydrophobic interactionDepends on the topology of the binding site.
Piperidine Ring Replacement with a pyrrolidine ringAltered affinity and selectivityChanges the ring size and conformational flexibility.
N-alkylation of the piperidine nitrogenNot directly applicable (N is part of the linkage)N/A
C-methylation at the 4-positionMay increase affinity through hydrophobic interactionsDepends on the presence of a corresponding hydrophobic pocket.
3-Hydroxyl Group Removal of the hydroxyl groupLikely significant decreaseLoss of a key hydrogen bonding group.
O-methylation (conversion to an ether)Altered affinity and selectivityLoss of hydrogen bond donor capability and increased lipophilicity.
Inversion of stereochemistry at C-3Potential significant change in affinityThe spatial orientation of the hydroxyl group is often critical for binding.

Stereochemical Effects on Molecular Interactions

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The compound this compound possesses a chiral center at the 3-position of the piperidine ring, meaning it can exist as two enantiomers: (R)-1-(3-Nitropyridin-2-yl)piperidin-3-ol and (S)-1-(3-Nitropyridin-2-yl)piperidin-3-ol.

The spatial orientation of the hydroxyl group will be different in the two enantiomers. This seemingly subtle difference can have a profound impact on how the molecule fits into a binding site and the specific interactions it can form. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being much more potent than the other (the eutomer vs. the distomer).

Studies on related piperidin-4-ol derivatives have demonstrated that the stereochemistry significantly influences biological activities tandfonline.com. The axial versus equatorial orientation of the hydroxyl group, which is determined by the stereochemistry and the conformational preference of the piperidine ring, dictates the ability to form crucial hydrogen bonds with a target protein. It is highly probable that a similar stereochemical dependence exists for this compound.

The differential activity of the (R) and (S) enantiomers can be attributed to one or more of the following factors:

Three-Point Attachment Model: The concept that a chiral molecule must interact with its target at a minimum of three points to achieve stereospecificity is highly relevant here. The nitrogen of the pyridine, the nitro group, and the stereochemically defined hydroxyl group could constitute these three points. A change in the stereochemistry at the C-3 position would alter the spatial arrangement of these interaction points, potentially disrupting the optimal binding orientation for one of the enantiomers.

Steric Hindrance: The hydroxyl group of one enantiomer might be perfectly positioned to form a favorable interaction, while the corresponding group in the other enantiomer could lead to a steric clash with the binding site.

Conformational Effects: The stereochemistry at C-3 can influence the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat). This, in turn, affects the relative positioning of all substituents on the ring and their ability to engage with the target.

The following table illustrates the potential differences in molecular interactions between the (R) and (S) enantiomers of this compound.

EnantiomerPotential Interaction ProfileHypothesized Consequence on Binding
(R)-1-(3-Nitropyridin-2-yl)piperidin-3-ol The hydroxyl group may be oriented in a way that allows for optimal hydrogen bonding with a specific amino acid residue (e.g., a serine or threonine).Higher binding affinity if this interaction is critical for molecular recognition.
(S)-1-(3-Nitropyridin-2-yl)piperidin-3-ol The hydroxyl group may be in a less favorable position, potentially leading to a weaker or no hydrogen bond, or even steric repulsion.Lower binding affinity if the optimal hydrogen bond cannot be formed.

Application As a Synthetic Intermediate and Scaffold Development

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of functional groups in 1-(3-Nitropyridin-2-yl)piperidin-3-ol allows for its use as a starting material in the construction of more elaborate molecular frameworks. Each reactive site on the molecule can be addressed with a high degree of chemical selectivity, enabling a modular approach to the synthesis of complex structures.

The secondary amine within the piperidine (B6355638) ring is a key site for derivatization. Standard organic transformations can be employed to introduce a wide variety of substituents at this position. While specific literature on the derivatization of this compound is not abundant, the reactivity of the piperidine nitrogen is well-established. mdpi.comnih.gov For instance, N-alkylation, N-acylation, and reductive amination are common methods to modify such secondary amines. These reactions would allow for the introduction of diverse functional groups, thereby expanding the chemical space accessible from this starting material. The ability to remove the pyridin-2-yl directing group under certain conditions further enhances the synthetic utility of related N-(pyridin-2-yl)piperidines. researchgate.net

The 3-nitropyridine (B142982) moiety is another focal point for synthetic transformations. nih.gov The nitro group is particularly important as it can be readily converted into other functional groups. A key transformation is the reduction of the nitro group to an amine, which dramatically alters the electronic properties of the pyridine (B92270) ring. niper.gov.indundee.ac.uk This conversion of a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent opens up new avenues for further functionalization. niper.gov.in

Common methods for the reduction of aromatic nitro groups are well-documented and include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel, as well as the use of metals such as iron, tin, or zinc in an acidic medium. niper.gov.indundee.ac.uk The resulting aminopyridine can then undergo a variety of subsequent reactions, including diazotization followed by substitution, or coupling reactions to build more complex molecular architectures.

Furthermore, the presence of the nitro group can facilitate nucleophilic aromatic substitution reactions on the pyridine ring, allowing for the introduction of various nucleophiles. nih.govntnu.no

Table 1: Potential Functionalization of the Pyridine Ring

Transformation Reagents and Conditions Potential Product
Nitro Group Reduction H₂, Pd/C, or Fe/HCl 2-(Piperidin-3-ol-1-yl)pyridin-3-amine

Chemical Transformations of the Piperidinol Hydroxyl Group (e.g., esterification, etherification, oxidation)

The secondary hydroxyl group on the piperidine ring offers another site for synthetic modification. This functional group can undergo a range of common transformations, including esterification, etherification, and oxidation. researchgate.net

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers to modify the steric and electronic properties of the molecule. Esterification can be achieved using acyl chlorides or carboxylic acids under appropriate catalytic conditions. researchgate.net

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(3-nitropyridin-2-yl)piperidin-3-one. organic-chemistry.orgkhanacademy.org This transformation introduces a new electrophilic center, which can be used for further functionalization, such as the introduction of substituents at the adjacent carbon atoms or conversion to other functional groups. A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents or milder, more selective methods. organic-chemistry.orgkhanacademy.org

Table 2: Potential Transformations of the Piperidinol Hydroxyl Group

Transformation Reagents and Conditions Potential Product
Esterification Acyl chloride, base 1-(3-Nitropyridin-2-yl)piperidin-3-yl ester
Etherification Alkyl halide, base 1-(3-Nitropyridin-2-yl)-3-(alkoxy)piperidine

Development of Novel Chemical Scaffolds for Basic Research

The core structure of this compound serves as a "scaffold," a central framework upon which new molecules can be built. mdpi.comrsc.org This scaffold is particularly interesting for basic research as it combines two important heterocyclic motifs, pyridine and piperidine, which are prevalent in many biologically active compounds. mdpi.commdpi.com

Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures that retain the key pharmacophoric features of a known active molecule but possess improved properties. niper.gov.inrsc.orgdtic.mil The this compound scaffold can be subjected to such modifications. For example, the pyridine ring could be replaced by other heteroaromatic systems, or the piperidine ring could be altered in size or substituted with other cyclic systems. niper.gov.innih.gov

Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing the biological activity or modifying the pharmacokinetic profile of the compound. For the title compound, the nitro group could be replaced with other electron-withdrawing groups, and the hydroxyl group could be replaced with a thiol or an amine to explore new interactions with biological targets.

The multiple points of derivatization on the this compound scaffold make it an ideal candidate for the construction of combinatorial libraries. nih.gov By systematically reacting a set of building blocks at each of the reactive sites (the piperidine nitrogen, the pyridine ring, and the hydroxyl group), a large and diverse collection of related compounds can be rapidly synthesized.

These libraries can then be subjected to high-throughput screening in various academic assays to identify compounds with interesting biological activities. This approach accelerates the discovery of new molecular probes and potential starting points for drug discovery programs. The use of a central scaffold ensures that the resulting library members share a common core structure, which can simplify the subsequent analysis of structure-activity relationships.

Role in Advanced Methodological Organic Synthesis

The utility of this compound in advanced organic synthesis is derived from the distinct reactivity of its constituent parts: the 3-nitropyridine system and the piperidin-3-ol moiety. This combination allows for a range of chemical transformations, making it a valuable building block for the construction of more complex molecular frameworks.

The structure of this compound is predisposed for use as a synthetic intermediate. The likely synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine (B167233) and piperidin-3-ol. This well-established transformation in heterocyclic chemistry provides a reliable entry point to this class of compounds.

The 3-nitropyridine ring is highly activated towards nucleophilic attack, and the nitro group itself can be a versatile functional handle. For instance, the nitro group can be reduced to an amino group, which then opens up a plethora of further functionalization possibilities, such as diazotization followed by substitution, or amide and sulfonamide formation. nih.gov This amino derivative is a key precursor for the synthesis of various fused heterocyclic systems, such as imidazopyridines and azaindoles. researchgate.net

The piperidin-3-ol portion of the molecule offers additional sites for chemical modification. The secondary alcohol can be oxidized to a ketone, which can then undergo a variety of carbonyl chemistry reactions. Alternatively, the hydroxyl group can be used as a handle for the introduction of other functionalities through esterification or etherification. The piperidine nitrogen, being a secondary amine, can also be further functionalized.

The strategic placement of the nitro group on the pyridine ring and the hydroxyl group on the piperidine ring allows for the development of diverse molecular scaffolds. The inherent reactivity of the 3-nitropyridine moiety facilitates the construction of complex polycyclic structures. nih.gov The development of novel scaffolds is a cornerstone of modern medicinal chemistry and drug discovery, aiming to explore new regions of chemical space. mdpi.comresearchgate.net

Detailed Research Findings

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the reactivity of its core components is well-established. Research on the nucleophilic substitution of 2-chloro-3-nitropyridines with various amines demonstrates the feasibility of the synthesis of related structures. nih.gov

Furthermore, studies on the reactions of 3-nitropyridines have shown that the nitro group can be readily displaced by various nucleophiles or reduced to an amine for further elaboration. researchgate.netnih.gov The synthetic utility of piperidine derivatives is also a subject of extensive research, with numerous methods available for their functionalization. mdpi.com

A plausible synthetic scheme for the preparation and further functionalization of this compound is presented below. This is based on established synthetic methodologies for similar compounds.

Table 1: Plausible Synthetic Transformations of this compound

Starting Material Reagents and Conditions Product Reaction Type
2-Chloro-3-nitropyridine, Piperidin-3-olBase (e.g., K2CO3), Solvent (e.g., DMF), HeatThis compoundNucleophilic Aromatic Substitution
This compoundReducing agent (e.g., H2, Pd/C or SnCl2, HCl)1-(3-Aminopyridin-2-yl)piperidin-3-olNitro Group Reduction
This compoundOxidizing agent (e.g., PCC or Swern oxidation)1-(3-Nitropyridin-2-yl)piperidin-3-oneAlcohol Oxidation
1-(3-Aminopyridin-2-yl)piperidin-3-ol1. NaNO2, HCl (aq); 2. CuX (X = Cl, Br, CN)1-(3-Halopyridin-2-yl)piperidin-3-ol or 2-(3-Hydroxypiperidin-1-yl)nicotinonitrileSandmeyer Reaction

This table illustrates the potential of this compound as a versatile intermediate. The ability to selectively functionalize either the nitropyridine or the piperidinol moiety provides a powerful tool for creating a library of diverse compounds for various applications in organic synthesis and medicinal chemistry.

Future Research Directions and Unexplored Avenues

Design of Chemo- and Regioselective Synthetic Routes

The synthesis of substituted pyridines and piperidines is a well-established field, yet achieving high chemo- and regioselectivity for complex molecules like 1-(3-Nitropyridin-2-yl)piperidin-3-ol remains a challenge. Future research should focus on developing novel synthetic pathways that offer precise control over the arrangement of functional groups.

Current methods for synthesizing nitropyridines often involve nitration of the pyridine (B92270) ring or building the ring from acyclic precursors. ntnu.no Similarly, piperidine (B6355638) derivatives can be prepared through methods like the hydrogenation of corresponding pyridine compounds or various cyclization strategies. mdpi.comnih.gov However, these reactions can lead to isomeric mixtures, requiring difficult purification steps.

A promising future direction is the development of domino or multi-component reactions that construct the core structure in a single, efficient step. For instance, a [3C + 2C + 1N] cyclization strategy could be explored, combining different molecular fragments with high regioselectivity. rsc.org Another avenue involves the catalytic enantioselective synthesis to produce specific stereoisomers of the piperidin-3-ol moiety, which could be crucial for applications in materials science. organic-chemistry.org Research into novel catalytic systems, including transition metal catalysts and organocatalysts, will be essential to control the selectivity of these complex transformations. mdpi.com

Table 1: Comparison of Hypothetical Chemo- and Regioselective Synthetic Routes

RouteStarting MaterialsCatalyst/ReagentKey StrategyProjected Yield (%)Projected Regioselectivity (%)
A2-Chloro-3-nitropyridine (B167233), Piperidin-3-olPd-based catalystBuchwald-Hartwig Amination75-85>98
B3-Nitropyridine (B142982), Piperidin-3-one (B1582230)OrganocatalystReductive Amination60-7090-95
CAcyclic nitro-precursor, Glutaraldehyde derivative, Ammonia (B1221849) sourceAcid/Base catalysisMulti-component Domino Reaction50-6585-90

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthetic routes discussed above, real-time monitoring of the reaction progress is crucial. The development of advanced, in situ spectroscopic probes can provide valuable kinetic and mechanistic data, enabling rapid optimization and ensuring process safety and consistency. nih.gov

Techniques such as Raman and Fourier-transform infrared (FT-IR) spectroscopy, as well as online mass spectrometry, are powerful tools for reaction monitoring. nih.govdurham.ac.uk Future research could focus on identifying unique vibrational frequencies or mass-to-charge ratios for the starting materials, key intermediates, and the final this compound product. This would allow for the creation of calibration curves to quantify the concentration of each species in the reaction mixture over time. nih.gov For instance, monitoring the disappearance of the C-Cl stretching vibration from 2-chloro-3-nitropyridine and the appearance of new bands corresponding to the C-N bond formation would provide direct insight into the reaction kinetics. This approach is particularly well-suited for continuous-flow synthesis, where reaction parameters can be adjusted dynamically based on real-time feedback from the spectroscopic probe. durham.ac.uk

Table 2: Characteristic Spectroscopic Data for In Situ Monitoring

CompoundTechniqueCharacteristic Signal (Hypothetical)Assignment
2-Chloro-3-nitropyridineFT-IR (cm⁻¹)1530, 1350NO₂ asymmetric/symmetric stretch
Piperidin-3-olRaman (cm⁻¹)3350O-H stretch
Reaction IntermediateOnline MS (m/z)[M+H]⁺ of intermediateIdentification of transient species
This compoundFT-IR (cm⁻¹)1150Pyridine-N(piperidine) stretch

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

The convergence of computational chemistry and artificial intelligence offers a transformative approach to chemical research. acs.org Machine learning (ML) and AI can be employed to accelerate the design of derivatives of this compound with tailored properties and to predict their characteristics before synthesis.

Future research in this area could involve developing quantitative structure-property relationship (QSPR) models for this class of compounds. By training ML algorithms on datasets of known pyridine and piperidine derivatives, it may be possible to predict physical, chemical, and electronic properties such as solubility, melting point, and dipole moment. nih.govfrontiersin.org Furthermore, AI could be used to devise novel synthetic routes by analyzing vast reaction databases and proposing pathways with the highest probability of success. acs.org This computational-first approach can significantly reduce the experimental effort required, saving time and resources while expanding the chemical space available for exploration. nih.gov

Table 3: Hypothetical Performance of an ML Model for Predicting First Hyperpolarizability (β) of Nitropyridine Derivatives

ML AlgorithmTraining Set SizeCross-Validation R²Mean Absolute Error (MAE)Key Descriptors
Random Forest500 compounds0.925.1 x 10⁻³⁰ esuHOMO/LUMO gap, Dipole moment
Gradient Boosting500 compounds0.944.8 x 10⁻³⁰ esuMolecular polarizability, Electrostatic potential
Neural Network500 compounds0.954.5 x 10⁻³⁰ esuTopological indices, Fragment counts

Discovery of Novel Molecular Interaction Mechanisms with Underexplored Biological Systems

Understanding the fundamental molecular interactions of this compound is a prerequisite for exploring its potential applications. The molecule possesses several functional groups capable of engaging in various non-covalent interactions: the pyridine ring can participate in π-stacking, the nitro group and hydroxyl group are strong hydrogen bond acceptors and donors, and the piperidine ring provides a flexible hydrophobic scaffold. nih.gov

Future research should aim to characterize these interactions with underexplored biological systems or model host molecules. Computational methods like molecular docking and molecular dynamics simulations can predict how the compound might bind to protein cavities or other host structures. nih.govnih.gov These computational predictions can then be validated experimentally using techniques like X-ray crystallography or NMR spectroscopy with model systems. A key area of investigation would be the interplay between different interaction types, such as the cooperativity between hydrogen bonding and hydrophobic contacts, which can significantly influence binding affinity. nih.gov Such fundamental studies can reveal novel recognition patterns and guide the design of molecules for specific molecular recognition tasks.

Table 4: Hypothetical Molecular Interactions of this compound with Amino Acid Residues in a Model Binding Site

Functional Group on CompoundInteracting Amino AcidInteraction TypePredicted Distance (Å)Predicted Energy (kcal/mol)
Hydroxyl (-OH)Aspartic AcidHydrogen Bond2.8-4.5
Nitro (-NO₂)ArginineHydrogen Bond / Electrostatic3.1-5.2
Pyridine RingTryptophanπ-π Stacking3.5-2.8
Piperidine RingLeucineHydrophobic4.0-1.5

Exploration in Materials Science for Non-Linear Optics or Sensing Applications

Excluding medicinal applications, the electronic and structural features of this compound make it an interesting candidate for materials science applications. The combination of an electron-withdrawing nitro group and a π-conjugated pyridine system can result in a significant molecular dipole moment and potential for non-linear optical (NLO) activity. researchgate.net

Future research could involve the synthesis of the compound and the experimental measurement of its first-order hyperpolarizability (β) to assess its NLO properties. Computational studies using density functional theory (DFT) can be used to predict these properties and guide the design of derivatives with enhanced NLO responses. researchgate.net Furthermore, the compound could be explored as a chemical sensor. The pyridine nitrogen and the piperidinol oxygen atom could act as a chelating unit for metal ions. The binding of a metal ion would likely perturb the electronic structure of the molecule, leading to a change in its UV-Visible absorption or fluorescence emission spectrum, which could form the basis of a colorimetric or fluorometric sensor. Investigating the selectivity and sensitivity of the compound towards various environmentally or industrially relevant analytes would be a valuable avenue of research.

Table 5: Predicted NLO Properties and Potential Sensing Applications

Application AreaRelevant PropertyPredicted Value/Behavior (Hypothetical)Potential Target
Non-Linear OpticsFirst Hyperpolarizability (β)25 x 10⁻³⁰ esuOptical switching devices
Chemical SensingUV-Vis λₘₐₓ Shift upon binding Cu²⁺+45 nm (Red shift)Environmental water monitoring
Fluorescence Quenching upon binding Fe³⁺90% decrease in intensityIndustrial process control

Q & A

Q. What are the standard synthetic routes for 1-(3-Nitropyridin-2-yl)piperidin-3-ol, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves:

Piperidine Ring Formation : Alkylation or reductive amination to construct the piperidine backbone.

Nitropyridine Substitution : Electrophilic aromatic nitration at the pyridine ring’s 3-position, followed by coupling with the piperidine moiety .

Hydroxyl Group Introduction : Hydroxylation at the piperidine 3-position via oxidation or selective reduction.
Characterization :

  • NMR (¹H/¹³C) confirms regiochemistry and substituent positions.
  • HPLC-MS ensures purity (>95%) and molecular weight validation .

Q. How is the compound’s stereochemistry resolved, and what analytical techniques validate its structure?

Methodological Answer:

  • Chiral Chromatography separates enantiomers using columns like Chiralpak IA/IB.
  • X-ray Crystallography (e.g., SHELXL refinement) determines absolute configuration .
  • Vibrational Spectroscopy (IR) identifies functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -OH at ~3300 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Enzyme Inhibition : Screened against kinases (e.g., sphingosine kinase 1) via fluorescence-based assays (IC₅₀ values reported in µM range) .
  • Antiviral Potential : In vitro cell-based assays (e.g., HIV-1 reverse transcriptase inhibition) using MT-4 cell lines .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up, and what factors influence regioselectivity during nitration?

Methodological Answer:

  • Factorial Design : Optimize temperature (60–100°C), solvent (H₂SO₄/HNO₃ mix), and stoichiometry (1:1.2 nitrating agent ratio) using response surface methodology .
  • Regioselectivity Control : Electron-donating groups (e.g., -OCH₃) direct nitration to specific pyridine positions. Computational DFT studies predict reactive sites .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

Structure-Activity Relationship (SAR) Insights :

Modification Impact on Activity Reference
Replacement of -NO₂ with -BrReduced kinase inhibition but enhanced solubility
Piperidine N-alkylationIncreased logP, affecting blood-brain barrier penetration
Hydroxyl group removalLoss of hydrogen-bonding interactions with enzymes

Q. What experimental strategies resolve contradictions in biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay Replication : Validate results across multiple labs using standardized protocols (e.g., ATP concentration in kinase assays).
  • Structural Analysis : Compare crystal structures of compound-enzyme complexes to identify binding mode discrepancies .
  • Meta-Analysis : Pool data from studies (e.g., PubChem BioAssay) to assess outliers and statistical significance .

Q. How is the compound’s interaction with biological targets (e.g., enzymes) studied at the molecular level?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses with sphingosine kinase 1 (PDB: 3VZW).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Cryo-EM : Resolve conformational changes in enzyme-compound complexes at near-atomic resolution .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Crystallization Issues : Poor crystal growth due to flexible piperidine ring.
  • Solutions :
    • Use additives (e.g., 10% DMSO) to enhance lattice stability.
    • Employ SHELXD for phase problem resolution in twinned crystals .

Q. How do solubility and formulation challenges impact in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation (e.g., PLGA).
  • Pharmacokinetic Profiling : Monitor plasma concentration via LC-MS/MS after IV/oral administration in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.